REACTION_CXSMILES
|
Cl.CO[CH:4](OC)[CH2:5][N:6]([CH3:18])[C:7](=[O:17])[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[CH:10]=1>CC(O)=O.ClCCl>[CH3:16][O:15][C:11]1[CH:12]=[CH:13][C:14]2[CH:4]=[CH:5][N:6]([CH3:18])[C:7](=[O:17])[CH2:8][C:9]=2[CH:10]=1
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
N-(2,2-dimethoxyethyl)-2-(3-methoxyphenyl)-N-methylacetamide
|
Quantity
|
790 g
|
Type
|
reactant
|
Smiles
|
COC(CN(C(CC1=CC(=CC=C1)OC)=O)C)OC
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture for 16 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quench slowly with 50% NaOH (4.0 L) over 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Separate the two layers
|
Type
|
CUSTOM
|
Details
|
Collect the organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield an off-white solid
|
Type
|
CUSTOM
|
Details
|
to obtain the product (Cmpd N, 460 g, 84% yield)
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
COC=1C=CC2=C(CC(N(C=C2)C)=O)C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |